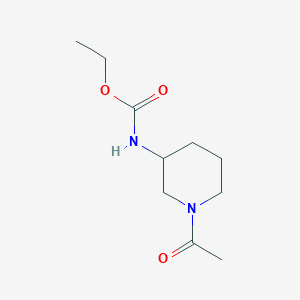
(2-Methylfuran-3-yl)-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylfuran-3-yl)-thiomorpholin-4-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTMTH and is a thiomorpholine derivative.
Mécanisme D'action
The mechanism of action of MTMTH is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation. Specifically, MTMTH has been found to inhibit the activity of thymidylate synthase, which is an enzyme that is required for DNA synthesis.
Biochemical and Physiological Effects:
MTMTH has been found to have several biochemical and physiological effects. In vitro studies have shown that MTMTH inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. Additionally, MTMTH has been found to reduce the expression of certain genes that are involved in cell proliferation. In animal studies, MTMTH has been found to have antitumor activity and to reduce tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MTMTH in lab experiments is that it is relatively easy to synthesize and purify. Additionally, MTMTH has been shown to have potent antitumor activity, which makes it a promising candidate for further study. However, one limitation of using MTMTH in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of MTMTH. One direction is to further investigate its mechanism of action to better understand how it inhibits cell proliferation. Another direction is to study its potential as a biofuel additive in more detail. Additionally, MTMTH could be used as a building block for the synthesis of new functionalized polymers with potential applications in various fields. Finally, MTMTH could be studied further as a potential anticancer agent, and its effects could be compared to those of other known anticancer agents to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of MTMTH involves the reaction of 2-methylfuran-3-carboxylic acid with thionyl chloride to form 2-methylfuran-3-yl chloride. This intermediate is then reacted with thiomorpholine to form MTMTH. The reaction is typically carried out in the presence of a base such as triethylamine, and the yield of the product is around 60%.
Applications De Recherche Scientifique
MTMTH has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, MTMTH has been found to have antitumor activity and has been studied as a potential anticancer agent. In material science, MTMTH has been used as a building block for the synthesis of functionalized polymers. In environmental science, MTMTH has been studied for its potential as a biofuel additive.
Propriétés
IUPAC Name |
(2-methylfuran-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-9(2-5-13-8)10(12)11-3-6-14-7-4-11/h2,5H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSCBKEEHWDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,2-dimethylbenzamide](/img/structure/B7527425.png)
![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7527428.png)